3-tert-butyl-1H-pyrrole
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Overview
Description
3-tert-butyl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. The tert-butyl group attached to the third carbon atom of the pyrrole ring imparts unique chemical properties to this compound. Pyrroles are significant in various chemical and biological processes due to their aromaticity and ability to participate in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1H-pyrrole can be achieved through several methods, including:
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride under mild conditions.
Hantzsch Pyrrole Synthesis: This method involves the reaction of α-halocarbonyl compounds with β-keto esters and ammonia.
Knorr Pyrrole Synthesis: This method involves the condensation of α-aminocarbonyl compounds with activated ketones.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Paal-Knorr synthesis due to its operational simplicity, cost-effectiveness, and high yield .
Chemical Reactions Analysis
Types of Reactions: 3-tert-butyl-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the pyrrole ring, it readily undergoes electrophilic substitution reactions.
Oxidation: The compound can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction reactions can convert the pyrrole ring into pyrrolidine derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Electrophilic Substitution: Substituted pyrroles with various functional groups.
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidine derivatives.
Scientific Research Applications
3-tert-butyl-1H-pyrrole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and coordinate with metal ions, influencing biological processes. The tert-butyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Pyrrole: The parent compound without the tert-butyl group.
Indole: A structurally related compound with a fused benzene ring.
Pyrazole: A five-membered ring with two nitrogen atoms.
Comparison:
Pyrrole vs. 3-tert-butyl-1H-pyrrole: The presence of the tert-butyl group in this compound increases its steric hindrance and lipophilicity compared to pyrrole.
Indole vs. This compound: Indole has a fused benzene ring, making it more rigid and planar compared to the more flexible this compound.
Pyrazole vs. This compound: Pyrazole contains two nitrogen atoms, which can participate in different types of hydrogen bonding and coordination compared to the single nitrogen atom in this compound.
Biological Activity
3-tert-butyl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The structure of this compound includes a tert-butyl group that enhances its lipophilicity, allowing for better interaction with lipid membranes and cellular components. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and coordinate with metal ions, which influences various biological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines:
Cancer Cell Line | IC50 (μM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 25 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating a potential pathway for therapeutic intervention .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers tested the efficacy of this compound against multidrug-resistant strains of bacteria. The compound was found to enhance the effectiveness of conventional antibiotics when used in combination therapy, suggesting synergistic effects that could reduce the required dosages of existing drugs .
Case Study 2: Cancer Treatment
Another study focused on the effects of this compound on tumor growth in vivo. Mice implanted with human cancer cells were treated with varying doses of the compound. Results showed a dose-dependent reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues, highlighting its potential as a selective anticancer agent .
Properties
IUPAC Name |
3-tert-butyl-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(2,3)7-4-5-9-6-7/h4-6,9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYJULRDUCGYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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